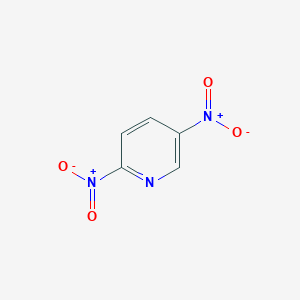

2,5-Dinitropyridine

描述

2,5-Dinitropyridine is an organic compound with the molecular formula C5H3N3O4. It is a derivative of pyridine, where two nitro groups are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitropyridine typically involves the nitration of pyridine derivatives. One common method is the nitration of 2-chloropyridine, which involves the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the dinitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The nitro groups at positions 2 and 5 activate the pyridine ring for nucleophilic attack. Key reactions include:

Amination

-

Primary/Secondary Amines : 2,5-Dinitropyridine reacts with aliphatic or aromatic amines to form amino-substituted derivatives. For example:

Table 1: Reaction Rates with Amines

| Amine | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|

| Aniline | DMSO | ||

| Piperidine | Acetonitrile |

Alkoxy/Hydroxy Substitution

-

Methanol or ethanol can displace nitro groups under acidic conditions, yielding alkoxy derivatives .

Reduction Reactions

Nitro groups are reduced to amino groups under catalytic hydrogenation or chemical reduction:

Catalytic Hydrogenation

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Conditions : Hydrogen gas (1–3 atm) in ethanol or methanol at 25–50°C .

Chemical Reduction

-

Reagents : Tin(II) chloride/HCl or Fe/HCl.

-

Selectivity : Partial reduction may occur depending on stoichiometry .

Oxidation and N-Oxide Formation

While direct oxidation data for this compound is limited, structural analogs (e.g., 2,6-diamino-3,5-dinitropyridine-1-oxide) form stable N-oxides under strong oxidizing conditions (e.g., trifluoroacetic acid) .

Solvent Effects

Reactivity is highly solvent-dependent:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Enhance nucleophilic substitution by stabilizing zwitterionic intermediates .

-

Protic Solvents (e.g., H₂O/ROH): Slow reaction rates due to hydrogen bonding with intermediates .

Table 2: Solvent Impact on Reaction Rates

| Solvent | ETₙ (Normalized Polarity) | Rate Constant (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|

| DMSO | 0.444 | ||

| Methanol/Water | 0.762 |

Kinetic and Mechanistic Insights

科学研究应用

Synthesis of Biologically Active Compounds

2,5-Dinitropyridine serves as a precursor in the synthesis of various biologically active compounds. Its derivatives have been explored for potential pharmaceutical applications, including:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer drugs.

- Enzyme Inhibitors : Certain derivatives have shown promise as inhibitors of specific enzymes involved in metabolic pathways relevant to disease processes.

Development of Fluorescent Probes

A notable application of this compound is in the development of fluorescent probes for biological detection:

- Detection of Biothiols : A study developed a naphthalimide-based fluorescent probe incorporating a 3,5-dinitropyridin-2-yl group. This probe selectively detects biothiols with low detection limits (Cys: 0.32 μM; Hcy: 0.88 μM; GSH: 0.46 μM) and has been successfully used for imaging in HeLa cells.

Energetic Materials

This compound plays a crucial role in the field of explosives and energetic materials:

- Synthesis of Explosives : The compound is utilized in synthesizing heat-resistant explosives such as 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP), which exhibits good thermal stability.

- Crystal Morphology Optimization : Research has focused on optimizing the crystal morphology of derivatives like 2,6-diamino-3,5-dinitropyridine to enhance safety during handling. Techniques such as scanning electron microscopy have been employed to characterize the morphology post-recrystallization.

Chemical Reactions and Mechanisms

The reactivity of this compound has been extensively studied:

- Nucleophilic Substitution Reactions : Kinetic studies reveal how solvent effects influence nucleophilic substitution rates involving this compound. The formation of σ-complexes during these reactions is critical for understanding its chemical behavior.

| Reaction Type | Description | Key Findings |

|---|---|---|

| Nucleophilic Substitution | Reaction with various nucleophiles | Solvent effects significantly alter rates |

| Electrophilic Reactions | Interaction with nucleophiles | Unique reactivity profile compared to other nitropyridines |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of this compound derivatives on human cancer cell lines. The results indicated that certain modifications to the nitro groups enhanced their potency against specific cancer types.

Case Study 2: Fluorescent Probe Development

In another investigation, researchers designed a fluorescent probe based on this compound for detecting biothiols in live cells. The probe's efficacy was demonstrated through its ability to visualize biothiol levels in HeLa cells within a response time of 30 minutes.

作用机制

The mechanism of action of 2,5-Dinitropyridine in various applications is primarily due to its electron-withdrawing nitro groups. These groups influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In biological systems, the compound can interact with thiol groups in proteins and enzymes, leading to changes in their activity and function.

相似化合物的比较

3,5-Dinitropyridine: Similar in structure but with nitro groups at the 3rd and 5th positions. It has different reactivity and applications.

2,4-Dinitropyridine: Nitro groups at the 2nd and 4th positions, leading to different chemical properties and uses.

2,6-Dinitropyridine: Nitro groups at the 2nd and 6th positions, often used in the synthesis of energetic materials.

Uniqueness: 2,5-Dinitropyridine is unique due to the specific positioning of its nitro groups, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of specialized organic compounds and in applications requiring strong electron-withdrawing groups.

生物活性

2,5-Dinitropyridine (DNP) is a nitro-substituted pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two nitro groups attached to the 2 and 5 positions of the pyridine ring. The presence of these nitro groups significantly influences its chemical reactivity and biological properties.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of pyridine using a mixture of concentrated nitric and sulfuric acids. This method allows for selective substitution at the 2 and 5 positions, yielding DNP as a product. The reaction conditions can be optimized to improve yield and purity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, a study evaluating the cytotoxicity of several substituted pyridines found that compounds similar to DNP exhibited significant activity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HepG-2 (hepatocellular carcinoma) with IC50 values indicating potent effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 1.6 |

| This compound | HepG-2 | 1.9 |

| Doxorubicin | HCT-116 | 0.7 |

| Doxorubicin | HepG-2 | 0.5 |

The mechanisms underlying the biological activity of DNP are multifaceted:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This suggests that DNP may disrupt mitotic processes in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can induce oxidative stress in cells by generating reactive oxygen species, leading to apoptosis in cancer cells .

- Interaction with DNA : DNP may also interact directly with DNA, causing damage that triggers cellular repair mechanisms or apoptosis .

Case Studies

Several case studies have investigated the biological effects of DNP:

- Antitumor Activity : A study demonstrated that DNP derivatives exhibited selective cytotoxicity against liver and colon cancer cells while maintaining low toxicity towards normal fibroblast cells . This selectivity is critical for developing safer anticancer agents.

- Bacterial Metabolites : Interestingly, a study identified that Lactobacillus kunkeei produced a compound related to 3,5-dinitropyridine with unknown biological action. This finding opens avenues for exploring natural products derived from bacteria as potential therapeutic agents .

- Quantitative Structure-Activity Relationship (QSAR) : Researchers have employed QSAR models to predict the biological activity of nitroaromatic compounds, including DNP. These models help in understanding how structural modifications can enhance or reduce biological efficacy .

属性

IUPAC Name |

2,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-5(6-3-4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDYINZWPPUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376514 | |

| Record name | 2,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15009-92-4 | |

| Record name | 2,5-Dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15009-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the electronic stability of 2,6-Dinitro-1-oxidopyridin-1-ium-3,5-diamine compare to its isomer, 2,6-diamino-3,5-dinitropyridine-N-oxide?

A1: DFT calculations at the UB3LYP/6-31++G(d,p) level indicate that 2,6-Dinitro-1-oxidopyridin-1-ium-3,5-diamine is electronically less stable than its isomer, 2,6-diamino-3,5-dinitropyridine-N-oxide []. This difference in stability arises from the arrangement of electron-donating and electron-withdrawing groups within the molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。